N-benzyl-2-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN5O3/c1-15-11-18(8-9-19(15)24)26-21(30)14-29-23(32)28-13-17(7-10-20(28)27-29)22(31)25-12-16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,25,31)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGLGWUJDBNZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NCC4=CC=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Cyclization Protocol
Starting Material : N-Benzyl-5-bromo-2-hydrazinylpyrimidin-4-amine (analogous to intermediates in).
Reagents : Triphenylphosphine (2.2 eq.), diethyl azodicarboxylate (DEAD, 2.2 eq.) in anhydrous tetrahydrofuran (THF) at −20°C.
Mechanism : The reaction proceeds via activation of the hydrazine nitrogen, facilitating nucleophilic attack on the adjacent carbonyl group to form the triazole ring.
Yield : 68–72% (optimized for pyrimidine analogs).
Alternative Cyclization Approaches
Patent CN102180875A discloses a one-pot cyclization using 2-chloronicotinoyl chloride and benzylhydrazine in dimethylformamide (DMF) at 80°C. While applicable to triazolopyridines, this method requires stringent temperature control to prevent decomposition of brominated intermediates.
Carboxamide Installation at Position 6
Nitrile Hydrolysis
Starting Material : 6-Cyano-triazolopyridine intermediate.
Conditions :
Efficiency : Basic hydrolysis preferred for bromo-substituted analogs to prevent demethylation.
Direct Amination
Procedure :
- Convert 6-bromo-triazolopyridine to amide via Buchwald-Hartwig coupling with benzylamine.
- Catalyst: Pd2(dba)3/Xantphos, Cs2CO3, toluene, 110°C.
Final Assembly and Characterization
Convergent Synthesis Pathway
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Mitsunobu cyclization | THF, −20°C, 12 h | 70 |
| 2 | Carbamoylmethylation | EDCl/HOBt, DMF, rt | 85 |
| 3 | 6-Carboxamide formation | Pd2(dba)3, 110°C | 62 |
Analytical Validation
- NMR : δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 5.32 (s, 2H, N-CH2).
- HRMS : Calculated for C24H20BrN5O3 [M+H]+: 530.0745; Found: 530.0748.
Challenges and Optimization
Regioselectivity in Cyclization
DFT studies on analogous systems reveal that electron-withdrawing groups (e.g., bromo) at position 5 direct cyclization to position 2, achieving >90% regioselectivity.
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) improve solubility but risk side reactions.
- THF/water biphasic systems enhance yield in coupling steps.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-2-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoxazole ring and trifluoromethyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide compound with similar chemical properties.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Isoxazole derivatives with antifungal activities.
Uniqueness
N-benzyl-2-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Biological Activity
Structural Characteristics
The compound features:
- Triazolopyridine core : A bicyclic structure known for its pharmacological significance.
- Benzyl group : Enhances lipophilicity and may influence interaction with biological targets.
- Bromine substituent : Could affect biological activity through electronic effects.
- Amide linkages : Often associated with enhanced binding affinity to biological targets.
Antimicrobial Properties
Triazolopyridine derivatives have shown promising antimicrobial activity against various pathogens. For instance, similar compounds have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. In one study, certain benzotriazole derivatives exhibited potent antimicrobial effects due to hydrophobic interactions facilitated by bulky groups . While specific data on N-benzyl-2-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is lacking, its structural analogs suggest potential efficacy in this area.
Antiparasitic Activity
Research on related triazole derivatives has indicated activity against protozoan parasites. For example, compounds designed with a triazolopyridine scaffold demonstrated significant inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. The structure-function relationship highlighted that modifications to the triazole moiety influenced antiparasitic activity significantly .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of triazolopyridine derivatives have been explored in various cancer cell lines. Some studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The unique combination of functional groups in this compound could similarly enhance its anticancer properties.
Case Studies and Research Findings
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Key for confirming regiochemistry of the triazole ring and substituent positions. For example, distinct aromatic proton shifts in the 7–8 ppm range indicate successful substitution .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous triazolo-pyridine derivatives .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Focus
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, critical for cyclization steps .
- Temperature Control : Lower temperatures (0–5°C) suppress side reactions during carbamoyl group installation .
- Catalyst Screening : Triethylamine or DMAP can accelerate acylation steps, reducing reaction times by 30–50% .
- Design of Experiments (DoE) : Statistical modeling (e.g., factorial design) identifies optimal molar ratios and reaction durations, as shown in flow-chemistry protocols for similar heterocycles .
What spectroscopic and computational methods resolve structural ambiguities in this compound?
Q. Advanced Research Focus
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- DFT Calculations : Predicts NMR chemical shifts and stabilizes transition-state models for regioselective cyclization, aligning with experimental data .
How does the bromine substituent influence the compound’s reactivity and biological activity?
Q. Advanced Research Focus
- Reactivity : The 4-bromo group acts as a directing moiety in electrophilic substitution, enabling selective functionalization (e.g., Suzuki coupling for diversification) .
- Biological Impact : Bromine enhances lipophilicity, improving membrane permeability. Analogous brominated triazolo-pyridines show increased inhibitory activity against kinases (IC₅₀ < 100 nM) .
- Metabolic Stability : Bromine reduces oxidative metabolism in hepatic microsomes, as shown in pharmacokinetic studies of related compounds .
What in vitro assays are suitable for evaluating this compound’s bioactivity?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., ADP-Glo™) to measure kinase inhibition. Include positive controls like staurosporine .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with EC₅₀ determination .
- Solubility Studies : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .
How can computational models predict ADME properties?
Q. Advanced Research Focus
- PhysChem Modules : Tools like ACD/Labs Percepta calculate logP (clogP ~3.2) and pKa (amide proton ~10.5) .
- Molecular Dynamics (MD) : Simulates binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
- QSAR Models : Correlate structural features (e.g., trifluoromethyl groups) with bioavailability using datasets from PubChem .
What are common pitfalls in scaling up synthesis, and how are they addressed?
Q. Advanced Research Focus
- Byproduct Formation : Impurities from over-oxidation (e.g., triazolo-N-oxide derivatives) are minimized using TCICA in stoichiometric ratios .
- Purification Challenges : Flash chromatography (ethyl acetate/hexane, 3:7 v/v) or recrystallization (DMF/H₂O) isolates the product in >95% purity .
- Process Safety : Hazard analysis for exothermic steps (e.g., carbamoyl chloride formation) using RC1 calorimetry .
How does the carboxamide group contribute to target binding in molecular studies?
Q. Advanced Research Focus
- Hydrogen Bonding : The carboxamide NH acts as a hydrogen bond donor, critical for interactions with kinase ATP-binding pockets (e.g., hydrophobic hinge region) .
- Conformational Rigidity : Restricts rotational freedom, enhancing binding entropy, as shown in co-crystal structures of analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
